molecular formula C17H19N5O2 B11266799 3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(3-methoxyphenyl)propanamide

3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(3-methoxyphenyl)propanamide

Cat. No.: B11266799
M. Wt: 325.4 g/mol
InChI Key: UUWXRKVDLLKDGX-UHFFFAOYSA-N
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Description

3-{6,8-DIMETHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-7-YL}-N-(3-METHOXYPHENYL)PROPANAMIDE is a synthetic compound with a complex molecular structure It belongs to the class of triazolopyridazines, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{6,8-DIMETHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-7-YL}-N-(3-METHOXYPHENYL)PROPANAMIDE typically involves multiple steps. One common method includes the cyclocondensation of hydrazino functional groups with acetylacetone to form the triazole ring . The reaction conditions often require specific catalysts and solvents to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-{6,8-DIMETHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-7-YL}-N-(3-METHOXYPHENYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-{6,8-DIMETHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-7-YL}-N-(3-METHOXYPHENYL)PROPANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound in various biological assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{6,8-DIMETHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-7-YL}-N-(3-METHOXYPHENYL)PROPANAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could modulate various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
  • 3,7-Diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
  • 3,6,7-Triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole

Uniqueness

3-{6,8-DIMETHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-7-YL}-N-(3-METHOXYPHENYL)PROPANAMIDE is unique due to its specific substitution pattern and the presence of the methoxyphenyl group. This structural uniqueness can result in different biological activities and chemical reactivity compared to its analogues .

Properties

Molecular Formula

C17H19N5O2

Molecular Weight

325.4 g/mol

IUPAC Name

3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(3-methoxyphenyl)propanamide

InChI

InChI=1S/C17H19N5O2/c1-11-15(12(2)21-22-10-18-20-17(11)22)7-8-16(23)19-13-5-4-6-14(9-13)24-3/h4-6,9-10H,7-8H2,1-3H3,(H,19,23)

InChI Key

UUWXRKVDLLKDGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN2C1=NN=C2)C)CCC(=O)NC3=CC(=CC=C3)OC

Origin of Product

United States

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